1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene
Overview
Description
1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C10H9BrO. It is a brominated aromatic compound that features a propargyl ether group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Scientific Research Applications
1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and molecular probes.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2-methyl-4-(prop-2-yn-1-yloxy)benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propargyl ether group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce carbonyl compounds .
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene involves its reactivity due to the presence of the bromine atom and the propargyl ether group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the propargyl ether group can undergo nucleophilic addition or substitution reactions. These reactive sites allow the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-methyl-2-(prop-2-yn-1-yloxy)benzene
- 1-Bromo-3-(prop-2-yn-1-yloxy)benzene
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 1-Nitro-4-(prop-2-yn-1-yloxy)benzene
Uniqueness
1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. The presence of both a bromine atom and a propargyl ether group makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-2-methyl-4-prop-2-ynoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h1,4-5,7H,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFROZURTDFIDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC#C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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